5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5BrO3S. This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of bromine, hydroxyl, and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 5-hydroxybenzo[b]thiophene-2-carboxylic acid. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position .
Another method involves the use of 5-acetoxybenzo[b]thiophene as a starting material. This compound is brominated to yield 3-bromo-5-acetoxybenzo[b]thiophene, which is then deprotected to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-3-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can enhance its binding affinity to specific targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
5-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the benzo ring and hydroxyl group.
Uniqueness
5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Properties
Molecular Formula |
C9H5BrO3S |
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Molecular Weight |
273.10 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
JAEIIZRXQKSGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)O |
Origin of Product |
United States |
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